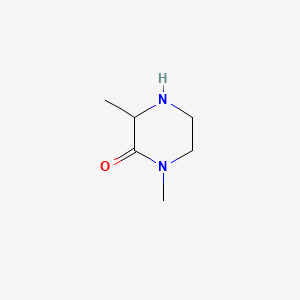

1,3-Dimethylpiperazin-2-one

Description

1,3-Dimethylpiperazin-2-one (C₆H₁₂N₂O, MW: 128.17) is a six-membered heterocyclic compound featuring a ketone group at position 2 and methyl substituents at positions 1 and 3 of the piperazine ring . It exists in enantiomeric forms, such as the (3S)-stereoisomer (CAS: 1240300-34-8), which is widely used in medicinal chemistry research due to its role as a versatile scaffold for drug design . The compound is commercially available with >95% purity and requires storage at -20°C or -80°C to maintain stability in solution form . Its applications span preclinical studies, particularly in synthesizing protease-activated receptor (PAR) antagonists and dopamine uptake inhibitors .

Properties

IUPAC Name |

1,3-dimethylpiperazin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O/c1-5-6(9)8(2)4-3-7-5/h5,7H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQJJLFIFLZHBSB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)N(CCN1)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dimethylpiperazin-2-one can be synthesized through several methods. One common synthetic route involves the cyclization of N,N’-dimethyl-1,2-diaminoethane with phosgene or its derivatives. The reaction typically occurs under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethylpiperazin-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it into different piperazine derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where one of the methyl groups is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like alkyl halides and amines are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted piperazine derivatives.

Scientific Research Applications

1,3-Dimethylpiperazin-2-one has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those with piperazine moieties.

Industry: The compound is utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,3-Dimethylpiperazin-2-one depends on its specific application. In pharmaceutical contexts, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved can include inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Piperazin-2-one Derivatives

Structural Modifications and Physicochemical Properties

Key structural analogs differ in substituents at positions 1, 3, and 4 of the piperazin-2-one core, impacting solubility, stability, and bioactivity:

Pharmacological and Functional Differences

- PAR2 Antagonism: Derivatives like I-191 (4-(8-(tert-butyl)-6-(4-fluorophenyl)imidazo[1,2-b]pyridazine-2-carbonyl)-3,3-dimethylpiperazin-2-one) demonstrate nanomolar potency against PAR2 in HT29 cancer cells. The 3,3-dimethyl substitution enhances binding affinity, while the fluorophenyl group improves selectivity .

- Dopamine Uptake Inhibition : 1,4-Dialkylpiperazines with bulkier substituents (e.g., aryl groups) exhibit higher potency in blocking dopamine transporters compared to dimethyl analogs .

- Solubility and Bioavailability : The pyridinyl-substituted derivative (3-(Pyridin-2-yl)piperazin-2-one) shows superior aqueous solubility compared to hydrophobic analogs like 1-methyl-3-phenylpiperazin-2-one, making it preferable for in vivo formulations .

Biological Activity

1,3-Dimethylpiperazin-2-one (also known as 1,3-Dimethylpiperazinone) is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, pharmacological properties, and potential therapeutic applications, supported by relevant data and case studies.

Structure and Synthesis

This compound features a piperazine ring with two methyl groups attached to nitrogen atoms at positions 1 and 3, along with a carbonyl group at position 2. This structure is crucial for its biological activity and interaction with various molecular targets.

Synthesis Methods :

- Chemical Synthesis : this compound can be synthesized through various methods, including the reaction of piperazine derivatives with carbonyl compounds. The synthesis often involves purification techniques such as recrystallization to ensure high yield and purity.

The primary biological activity of this compound is its role as an antagonist of Protease-Activated Receptor 2 (PAR2). This receptor is implicated in several intracellular signaling pathways that regulate cellular responses such as inflammation and pain perception. The compound inhibits PAR2 activation in a concentration-dependent manner, influencing pathways like calcium release and extracellular signal-regulated kinase (ERK) phosphorylation.

Pharmacological Properties

This compound exhibits several pharmacological properties:

- Antagonistic Effects : It has been shown to modulate various signaling pathways linked to PAR2, suggesting potential therapeutic applications in conditions where PAR2 is implicated, such as chronic pain and inflammatory diseases.

- Neuroactive Potential : The compound has structural similarities to neuroactive substances, indicating its potential as an anxiolytic or antidepressant agent. It may influence neurotransmitter systems, particularly serotonin and dopamine pathways.

In Vitro Studies

Research has demonstrated the effectiveness of this compound in various in vitro settings. For instance:

- Cell Line Studies : In studies involving HepG2 cells (a liver cancer cell line), compounds similar to this compound showed significant inhibition rates against cell growth. Table 1 summarizes the anti-tumor activity observed in related compounds:

| Compound | Cell Line | Inhibition Rate (%) | IC50 (μM) |

|---|---|---|---|

| IMB-1406 | A549 | 100.07 | 8.99 |

| HepG2 | 99.98 | 6.92 | |

| DU145 | 99.93 | 7.89 | |

| MCF7 | 100.39 | 8.26 |

These findings indicate that similar piperazine derivatives possess potent anti-tumor activity .

In Vivo Studies

In vivo experiments have also been conducted to evaluate the pharmacokinetics and pharmacodynamics of compounds related to this compound. For instance:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.